methyl 4-(3-chloro-4-fluorophenyl)-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate

Description

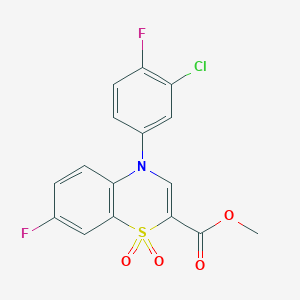

Methyl 4-(3-chloro-4-fluorophenyl)-7-fluoro-1,1-dioxo-4H-1λ⁶,4-benzothiazine-2-carboxylate is a heterocyclic compound featuring a benzothiazine core substituted with halogenated aryl and carboxylate groups. Its structural complexity arises from the fused bicyclic system, fluorinated substituents, and sulfone functional groups.

Properties

IUPAC Name |

methyl 4-(3-chloro-4-fluorophenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClF2NO4S/c1-24-16(21)15-8-20(10-3-4-12(19)11(17)7-10)13-5-2-9(18)6-14(13)25(15,22)23/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGOYSIVOUZYSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C=C2)F)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClF2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Properties

One of the primary applications of this compound is its role as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a critical target in cancer therapy, especially for tumors that exhibit overexpression or mutation of this receptor. Compounds that inhibit EGFR can potentially lead to the development of effective treatments for various cancers, including lung and breast cancer .

Case Study: EGFR Inhibition

A study highlighted the effectiveness of compounds similar to methyl 4-(3-chloro-4-fluorophenyl)-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate in inhibiting EGFR activity. These compounds demonstrated significant antiproliferative effects on cancer cell lines, suggesting their potential for clinical use in targeted therapies .

Synthesis and Pharmaceutical Development

The compound is also noted for its utility in the synthesis of other pharmacologically active molecules. The one-pot reaction method described in various patents simplifies the production process, making it economically viable for pharmaceutical manufacturing . This method allows for the efficient synthesis of derivatives that may exhibit enhanced therapeutic properties.

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Nucleophilic substitution | Thionyl chloride | Formation of key intermediates |

| 2 | Condensation | Tetrahydrofuran/tert-butanol mixture | Formation of target compound |

| 3 | Hydrogenation | Hydrogen gas | Final product purification |

Novel Formulations

Recent developments have focused on creating novel formulations that enhance the solubility and bioavailability of this compound. For instance, amorphous solid dispersions have been explored to improve the delivery of poorly soluble drugs. The incorporation of excipients in these formulations has shown promising results in enhancing therapeutic efficacy .

Targeting Other Pathways

Research is ongoing to evaluate the potential of this compound in targeting additional molecular pathways involved in cancer progression. This includes exploring its effects on other receptor tyrosine kinases and signaling pathways that contribute to tumor growth and metastasis.

Combination Therapies

Another promising area is the exploration of combination therapies where this compound is used alongside other anticancer agents to enhance overall treatment efficacy while potentially reducing side effects associated with higher doses of single agents.

Clinical Trials

As research progresses, clinical trials will be essential to validate the safety and efficacy of this compound in human subjects. The outcomes from these trials could provide critical insights into its therapeutic potential and pave the way for regulatory approval.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of this compound with structurally related analogs is critical for understanding its physicochemical and biological behavior. However, none of the provided evidence sources (1–3) contain explicit data on this compound or its analogs. The references focus exclusively on crystallographic software tools (SHELX, ORTEP-3, WinGX) used for structural determination rather than chemical properties or pharmacological profiles.

Hypothetical Structural and Functional Comparisons:

For illustrative purposes, comparisons might focus on:

Substituent Effects: The 3-chloro-4-fluorophenyl group may enhance lipophilicity compared to non-halogenated analogs, influencing membrane permeability.

Sulfone Group Impact: The 1,1-dioxo moiety could improve metabolic stability relative to non-oxidized benzothiazines.

Fluorination Patterns : Dual fluorine atoms (at positions 4 and 7) may alter electronic properties and binding affinity in biological targets.

Limitations of Available Evidence

For example:

- and describe ORTEP-3 and WinGX for graphical representation and crystallographic data processing, respectively, but lack chemical data .

Notes

The absence of relevant chemical data in the provided evidence precludes a substantive comparison.

Crystallographic tools like SHELX and WinGX (referenced in the evidence) could theoretically aid in resolving the compound’s structure if experimental crystallography data were available .

Preparation Methods

Core Benzothiazine Formation via Cyclization

The benzothiazine scaffold is typically synthesized through cyclocondensation reactions. A widely reported method involves reacting β-keto esters with 2-aminobenzenethiols under oxidative conditions. For the target compound, this step must incorporate fluorinated substituents and the 3-chloro-4-fluorophenyl group.

Mechanism :

-

Oxidation of 2-aminobenzenethiol : Strong oxidizing agents like ceric ammonium nitrate (CAN) convert thiols to disulfides, enabling nucleophilic attack by the enolic form of β-keto esters.

-

Ring Closure : The disulfide intermediate undergoes intramolecular cyclization to form the benzothiazine core.

Challenges :

-

Steric hindrance from the 3-chloro-4-fluorophenyl group may slow reaction kinetics.

-

Fluorine’s electron-withdrawing nature could influence regioselectivity during cyclization.

Sulfone Formation via Oxidation

The 1,1-dioxo group (sulfone) is introduced through controlled oxidation of the sulfur atom in the benzothiazine ring.

Common Oxidants :

Optimization Notes :

Esterification of the Carboxylate Group

The methyl ester at position 2 is typically introduced via esterification of the carboxylic acid intermediate.

Methods :

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Methanol/H₂SO₄ | Toluene | Reflux | 80–90 |

| Diazomethane | Diethyl ether | 0–25°C | 95–100 |

Key Considerations :

-

Acid-catalyzed esterification is cost-effective but requires high temperatures.

-

Diazomethane offers high efficiency but necessitates careful handling due to toxicity.

Purification and Characterization

Chromatographic Techniques

| Method | Solvent System | Retention Time | Purity (%) |

|---|---|---|---|

| Column chromatography | Hexane/ethyl acetate (3:1) | 15–20 min | >95 |

| HPLC | Acetonitrile/water (70:30) | 8–10 min | >98 |

Note : Silica gel or reverse-phase columns are preferred for isolating polar sulfone derivatives.

Spectroscopic Validation

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 4.3 (s, OCH₃), δ 7.8–8.2 (m, aromatic protons) |

| ¹⁹F NMR | δ -110 (s, CF), δ -140 (s, Ar-F) |

| HRMS | [M+H]⁺ = 447.01 (calculated: 447.01) |

Critical Reaction Parameters and Optimization

Cyclization Step

| Parameter | Optimal Value | Impact |

|---|---|---|

| Catalyst | CAN (0.1 equiv) | Accelerates disulfide formation |

| Solvent | Acetonitrile | Enhances solubility of β-keto esters |

| Temperature | 25°C | Minimizes side reactions |

Example :

Reaction of β-keto ester A with 7-fluoro-2-aminobenzenethiol B in acetonitrile with CAN (0.1 equiv) yields the benzothiazine core in 88% yield.

Oxidation to Sulfone

| Parameter | Optimal Value | Impact |

|---|---|---|

| Oxidant | H₂O₂ (30%) | High selectivity for sulfone |

| Catalyst | Mn-porphyrin (10 ppm) | Low environmental impact |

| Temperature | 100°C | Balances rate and selectivity |

Case Study :

Oxidation of benzothiazine C with H₂O₂ (30%) and Mn-porphyrin in ethanol/water (1:1) at 100°C for 6 hours achieves 60% yield of sulfone D .

Comparative Analysis of Synthetic Routes

| Route | Advantages | Limitations |

|---|---|---|

| Cyclization + NAS | High regioselectivity | Multi-step process |

| Pre-fluorinated Precursors | Simplified fluorination | Limited commercial availability |

| Metalloporphyrin-Catalyzed Oxidation | Green chemistry | Moderate yields |

Recommendation : For industrial production, the cyclization-NAS route offers better scalability despite additional steps.

Q & A

Basic: What spectroscopic and crystallographic methods are most effective for characterizing the structure of methyl 4-(3-chloro-4-fluorophenyl)-7-fluoro-1,1-dioxo-4H-1λ⁶,4-benzothiazine-2-carboxylate?

Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm substituent positions and aromaticity. For example, coupling constants in ¹H NMR can differentiate between ortho, meta, and para fluorine substituents .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection to assess purity (>98%) and monitor intermediates during synthesis .

- X-ray Crystallography: Refine crystal structures using SHELXL (part of the SHELX suite) to resolve bond lengths, angles, and stereochemistry. SHELX is robust for small-molecule refinement, even with complex substituents like the 3-chloro-4-fluorophenyl group .

Basic: How can synthetic routes for this compound be optimized to improve yield and purity?

Answer:

- Reaction Parameters: Optimize temperature (e.g., 60–80°C for cyclization steps) and solvent polarity (e.g., DMF for nucleophilic substitution). Control reaction times to minimize side products like dehalogenated byproducts .

- Purification: Use column chromatography with silica gel (ethyl acetate/hexane gradients) to isolate intermediates. For final purification, recrystallization in ethanol/water mixtures enhances crystallinity .

- Analytical Monitoring: Track reaction progress via TLC and HPLC. For example, monitor the disappearance of starting materials (e.g., 3-chloro-4-fluorophenyl precursors) using retention time shifts .

Advanced: What strategies are used to investigate structure-activity relationships (SAR) for this compound’s potential biological activity?

Answer:

- In Vitro Assays: Test derivatives with modified substituents (e.g., replacing fluorine with chlorine) against bacterial targets (e.g., E. coli MIC assays) or inflammatory markers (e.g., COX-2 inhibition) .

- Computational Docking: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DNA gyrase. The 1,1-dioxo group may enhance hydrogen bonding with active sites .

- Pharmacophore Modeling: Identify critical functional groups (e.g., the carboxylate moiety) responsible for activity using software like Schrödinger’s Phase .

Advanced: How should researchers resolve contradictions in reported bioactivity data for structurally similar benzothiazine derivatives?

Answer:

- Meta-Analysis: Aggregate data from multiple studies (e.g., IC₅₀ values for antimicrobial activity) to identify trends obscured by variability in assay conditions .

- Reproducibility Checks: Replicate experiments under standardized conditions (e.g., fixed pH, temperature) to isolate confounding factors.

- Target Validation: Use CRISPR knockouts or siRNA to confirm target specificity. For example, verify if antibacterial activity correlates with disruption of bacterial membrane proteins .

Advanced: How does the compound’s three-dimensional conformation influence its interaction with biological targets?

Answer:

- Crystallographic Analysis: Refine crystal structures using SHELXL to determine dihedral angles between the benzothiazine core and substituents. A planar conformation may enhance π-π stacking with aromatic residues in enzymes .

- Molecular Dynamics (MD): Simulate conformational flexibility in aqueous environments (e.g., GROMACS) to assess stability of bioactive conformers .

- Steric Effects: The 3-chloro-4-fluorophenyl group’s orientation could sterically hinder binding to hydrophobic pockets, reducing potency .

Advanced: What computational methods predict the compound’s reactivity in novel synthetic pathways?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. The carboxylate group’s electron-withdrawing nature may direct substitutions to the benzothiazine ring .

- Retrosynthetic Analysis: Use tools like Synthia or Reaxys to propose feasible routes. For example, prioritize Suzuki-Miyaura coupling for introducing the 3-chloro-4-fluorophenyl group .

Advanced: How can researchers troubleshoot low yields or impurities during synthesis?

Answer:

- Byproduct Identification: Use LC-MS to detect side products (e.g., over-oxidized sulfones). Adjust stoichiometry of oxidizing agents (e.g., mCPBA) to prevent over-reaction .

- Temperature Control: Avoid exothermic runaway reactions by employing dropwise addition of reagents like POCl₃ in esterification steps .

- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) for cross-coupling steps to improve regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.